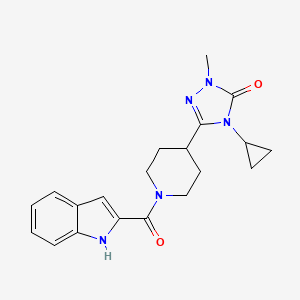
3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a novel molecule that is presumed to have biological activity due to its structural features. It contains several pharmacophores, such as the indole moiety, piperidine ring, and 1,2,4-triazole core, which are often found in compounds with various biological activities. The indole moiety, in particular, is a common structure in natural products and pharmaceuticals, known for its involvement in key biological interactions.
Synthesis Analysis
The synthesis of related compounds bearing indole moieties has been reported using microwave-assisted synthesis, which is a rapid and efficient method for the preparation of such complex molecules. For instance, novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with indole moieties were synthesized via bromination, cyclization, and other reactions under microwave irradiation . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been studied using various spectroscopic methods and theoretical calculations. For example, the structure of 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole was characterized by 1H NMR and ESI-MS/MS, and DFT calculations were used to analyze the stability of tautomers . These techniques could be employed to elucidate the molecular structure of the compound and to predict its most stable conformers.
Chemical Reactions Analysis
The reactivity of the indole and triazole moieties in related compounds suggests that the target molecule could undergo various chemical reactions. For example, indole-containing triazoles have been used as intermediates in the synthesis of more complex heterocyclic compounds . The presence of reactive sites such as the carbonyl group and the nitrogen atoms in the triazole ring could allow for further functionalization or participation in biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been investigated, revealing insights into their potential biological activity. For instance, the study of conformational polymorphs of a related 1,2,4-oxadiazole compound showed different molecular and crystal structures, which could influence the compound's solubility, stability, and bioavailability . These properties are crucial for the development of pharmaceutical agents and could be similarly relevant for the compound under analysis.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Indoles, including compounds with a triazole scaffold, have been recognized for their wide range of pharmacological activities, such as antibacterial, antifungal, anti-mycobacterial, antiviral, anti-HIV, antitumor, and anticonvulsant properties. The inclusion of a 1,2,3-triazole moiety often signifies chemotherapeutic potential, including antitubercular, anti-inflammatory, antifungal, and antibacterial activities. This is attributed to the triazole ring's capacity to act as a versatile linker between pharmacophores, enhancing medicinal properties (Aouad, 2017).
Novel isatin-1,2,3-triazoles with appended piperidine, morpholine, or piperazine moieties, linked via methylene or an acetyl linkage, have shown promising antimicrobial screening results. This suggests that compounds incorporating these moieties could be of significant interest for developing new antimicrobial agents (Aouad, 2017).
Novel Synthesis Methods
Microwave-assisted synthesis techniques have been employed to create new compounds bearing indole and triazole moieties, demonstrating significant antimicrobial activities. This indicates the utility of such compounds in developing antimicrobial therapeutics (Gomha & Riyadh, 2011).
The synthesis of highly functionalized dispiro heterocycles incorporating indole and piperidine moieties has been achieved. These compounds exhibited good antimicrobial and reasonable antitubercular activities, suggesting their potential use in treating infectious diseases (Dandia, Jain, & Laxkar, 2013).
Drug Design and Development
- The design and synthesis of various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives have been explored for anti-tubercular activity. Some compounds exhibited moderate to good activity against Mycobacterium tuberculosis strains, underscoring the potential of such structures in anti-tubercular drug development (Naidu et al., 2016).
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-23-20(27)25(15-6-7-15)18(22-23)13-8-10-24(11-9-13)19(26)17-12-14-4-2-3-5-16(14)21-17/h2-5,12-13,15,21H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVLJOISFWCUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)

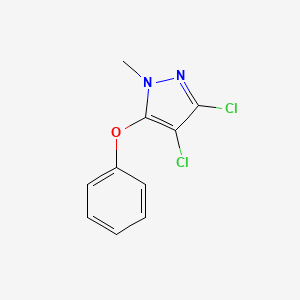
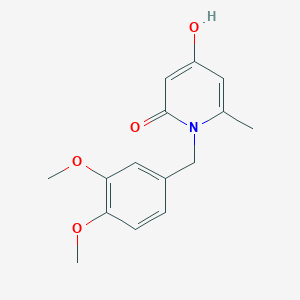
![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)
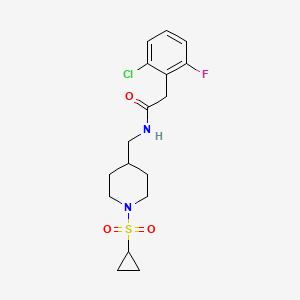
![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)
![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)
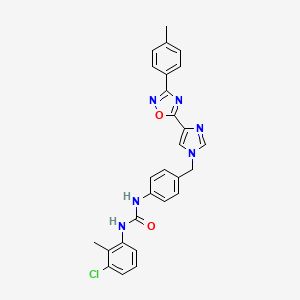
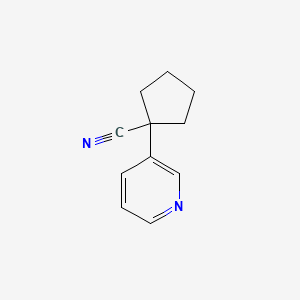
![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)
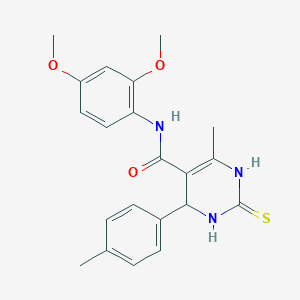

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)